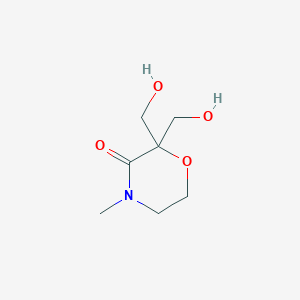

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8-2-3-12-7(4-9,5-10)6(8)11/h9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMKJZXVBJPLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1=O)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aldol Condensation

- Starting Materials: 4-hydroxybutyraldehyde or 2-hydroxytetrahydrofuran and formaldehyde.

- Catalysts: Basic catalysts such as alkali metal hydroxides/carbonates, tertiary amines, or basic ion exchangers.

- Reaction Conditions:

- Molar ratio of formaldehyde to 4-hydroxybutyraldehyde is typically 1.5 to 3.0, optimally 1.8 to 2.5.

- Temperature ranges from 0 to 100 °C, preferably 1 to 40 °C.

- Reaction medium is aqueous, sometimes with organic solvents like tetrahydrofuran, dioxane, or dimethoxyethane to improve miscibility and reaction efficiency.

- Reaction pressure is generally atmospheric but can be adjusted.

- Outcome: Formation of 2,2-bis-hydroxymethyl-4-hydroxybutyraldehyde intermediate.

Catalytic Hydrogenation

- Catalysts: Heterogeneous catalysts such as nickel, cobalt, copper, manganese, molybdenum, rhenium, palladium, platinum, or ruthenium.

- Conditions:

- Temperature: 70 to 200 °C.

- Pressure: 1 to 200 bar hydrogen pressure.

- Residence time: 10 to 300 minutes, commonly 20 to 120 minutes.

- Catalyst can be suspended or fixed bed; flow mode can be bottom-up or trickle.

- Purpose: Reduction of aldehyde groups to hydroxyl groups, yielding the final 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Isolation and Purification

- The hydrogenation mixture may be viscous and challenging to isolate directly.

- Acetylation with acetic anhydride to form tetraacetate esters improves isolation.

- Transesterification with methanol regenerates the target compound.

- Neutralization of the basic catalyst by acidic ion exchangers facilitates removal by filtration or centrifugation.

- Distillation under reduced pressure (e.g., 3 mbar at 50 °C bottom temperature) can remove water and concentrate the product.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Formaldehyde molar ratio | 1.5 – 3.0 (preferably 1.8–2.5) | Ensures complete condensation |

| Catalyst loading | 0.5 – 25 mol% (preferably 1–10) | Based on 4-hydroxybutyraldehyde |

| Aldol condensation temp. | 0 – 100 °C (preferably 1–40 °C) | Controls reaction rate and side reactions |

| Hydrogenation temp. | 70 – 200 °C | Higher temp increases rate but may cause side reactions |

| Hydrogenation pressure | 1 – 200 bar | Higher pressure favors reduction |

| Residence time (hydrogenation) | 10 – 300 minutes (usually 20–120) | Optimizes conversion and selectivity |

| Solvents | Water + THF, dioxane, dimethoxyethane | Improves miscibility and reaction control |

Challenges and Yield Considerations

- Side reactions such as dehydration, retroaldol cleavage, and polymerization of intermediates reduce yields.

- The classical method yields only about 24% based on 4-hydroxybutyraldehyde, which is considered low for industrial applications.

- Improved processes focus on optimizing reaction conditions, catalyst choice, and purification steps to enhance yield and scalability.

Summary Table of Preparation Steps

| Step | Description | Key Conditions & Notes |

|---|---|---|

| 1. Aldol Condensation | 4-hydroxybutyraldehyde + formaldehyde + base | 1.8–2.5 molar ratio, 1–40 °C, aqueous/organic solvent |

| 2. Catalytic Hydrogenation | Reduction of aldol product to diol | Ni or Pt catalyst, 70–200 °C, 1–200 bar H2, 20–120 min |

| 3. Acetylation & Isolation | Convert to tetraacetate ester, isolate product | Use acetic anhydride, transesterify with methanol |

| 4. Purification | Neutralize catalyst, filtration, distillation | Acidic ion exchanger, reduced pressure distillation |

Research Findings and Industrial Relevance

- The patent EP0538686A2 outlines a robust process involving condensation, hydrogenation, and purification steps, highlighting the importance of catalyst selection and reaction parameters for efficient synthesis.

- The use of heterogeneous catalysts in hydrogenation is preferred for ease of separation and reuse.

- Solvent choice impacts the reaction efficiency and product isolation.

- Despite improvements, the process still requires optimization for industrial-scale production due to yield limitations and complex purification.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form morpholine derivatives with reduced functional groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various morpholine derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactive hydroxymethyl groups allow for various chemical transformations, including oxidation and substitution reactions. This reactivity makes it valuable for producing morpholine derivatives used in pharmaceuticals and agrochemicals.

Polymer Chemistry

- The compound is utilized in the synthesis of polymers, particularly in producing specialty chemicals such as coatings and adhesives. Its ability to participate in polymerization reactions contributes to the development of materials with tailored properties.

Biological Applications

Drug Development

- Research has highlighted the potential of this compound in drug development. It is being explored as a building block for novel therapeutic agents due to its favorable chemical characteristics and biological activity.

Biochemical Assays

- The compound is employed in biochemical assays where its structural properties can enhance the sensitivity and specificity of detection methods. Its role as a functional group in biochemical applications underscores its importance in life sciences research.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used to manufacture specialty chemicals that require specific reactivity. This includes its application in producing coatings that provide enhanced durability and performance characteristics.

Adhesives and Coatings

- The compound's reactive hydroxymethyl groups facilitate its use in formulating adhesives and coatings that exhibit superior adhesion properties and resistance to environmental factors.

Case Studies

-

Synthesis of Morpholine Derivatives

- A study demonstrated the successful synthesis of various morpholine derivatives using this compound as an intermediate. The derivatives exhibited promising biological activities, suggesting potential therapeutic applications.

-

Development of Biocompatible Dendrimers

- Research into dendrimer scaffolds derived from similar compounds has shown that modifications using this compound can lead to biocompatible materials suitable for gene delivery systems. These dendrimers showed improved efficacy in transporting genetic material due to their favorable interactions with cellular membranes .

Wirkmechanismus

The mechanism by which 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one exerts its effects is primarily through its reactive hydroxymethyl groups. These groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid: Known for its use in the synthesis of dendrimers and hyperbranched polymers.

2,2-Bis(hydroxymethyl)butyric acid: Utilized in the production of polyesters and other polymeric materials.

Uniqueness

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is unique due to its morpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Biologische Aktivität

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (often abbreviated as BHMM) is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxymethyl groups and a methyl substituent on the morpholine ring. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H15N2O3

- Molecular Weight : 173.22 g/mol

- CAS Number : 109-11-5

The presence of hydroxymethyl groups contributes to the compound's solubility in water and potential interactions with biological macromolecules.

Antimicrobial Properties

BHMM has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen Type | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

Research indicates that BHMM possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells, indicating a moderate level of cytotoxicity.

The biological activity of BHMM can be attributed to several mechanisms:

- Enzyme Inhibition : BHMM acts as an inhibitor of various enzymes involved in metabolic processes, including those responsible for DNA synthesis and repair.

- Membrane Disruption : The compound's hydrophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : BHMM has been shown to increase ROS levels in cells, contributing to oxidative stress and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, BHMM was evaluated for its effectiveness against multi-drug resistant strains of bacteria. Results indicated that BHMM significantly reduced bacterial load in infected mice models when administered at a dosage of 50 mg/kg body weight.

Study 2: Anticancer Potential

A recent study published in Cancer Letters examined the effects of BHMM on MCF-7 breast cancer cells. The findings revealed that treatment with BHMM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as cleaved PARP and caspase-3 activation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization reactions of substituted morpholine precursors. For example, describes a protocol for synthesizing morpholinone derivatives using reductive amination (e.g., NaBH3CN in methanol) followed by hydrolysis (1M LiOH in dioxane/water) to generate intermediates. Adjusting stoichiometry of hydroxymethyl groups and optimizing reaction time (e.g., 1 hour for reductive amination vs. 45 minutes for hydrolysis) can improve yield . Side reactions, such as over-reduction or incomplete cyclization, may require purification via column chromatography (silica gel, CH2Cl2/MeOH gradients).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended for purity assessment. Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR to verify hydroxymethyl (-CH2OH) and morpholinone carbonyl (C=O) signals. For example, and highlight impurity profiling using certified reference standards (e.g., EP-grade impurities), which can be adapted to validate synthetic batches .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydroxymethyl groups in this compound under acidic or basic conditions?

- Methodological Answer : The hydroxymethyl groups are prone to esterification or etherification. Under acidic conditions (e.g., HCl catalysis), these groups may undergo dehydration to form ether linkages, as seen in for related morpholine derivatives. In basic media (e.g., NaOH), nucleophilic substitution at the hydroxymethyl site is possible. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. Experimental validation via <sup>18</sup>O isotopic labeling or kinetic studies (e.g., monitoring by <sup>19</sup>F NMR if fluorinated analogs are used) is advised .

Q. How do steric and electronic effects influence the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer : Stability studies in D2O (pH 7.4 buffer) vs. DMSO-d6 can be conducted using <sup>1</sup>H NMR to track decomposition (e.g., hydrolysis of the morpholinone ring). emphasizes safety protocols for handling hygroscopic compounds, which may absorb water and degrade. The electron-withdrawing morpholinone carbonyl reduces electron density at adjacent hydroxymethyl groups, increasing susceptibility to oxidation (e.g., monitored via TLC or LC-MS) .

Q. What strategies mitigate contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example, shows how substituent positioning (e.g., hydroxyl vs. methoxy groups) alters chromenone spectra. To resolve contradictions, researchers should:

- Compare data across multiple solvents (e.g., CDCl3 vs. DMSO-d6).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Cross-validate with X-ray crystallography if crystalline derivatives are available .

Experimental Design & Data Analysis

Q. How can researchers design kinetic studies to evaluate the compound’s catalytic activity in organic transformations?

- Methodological Answer : Design a model reaction (e.g., ester hydrolysis or Michael addition) and monitor progress via GC or UV-Vis spectroscopy. For example, describes benzoxazolone derivatives with morpholine motifs acting as catalysts. Use pseudo-first-order kinetics by maintaining excess substrate and varying catalyst concentration. Activation energy (Ea) can be calculated via Arrhenius plots .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

- Methodological Answer : LC-MS/MS (triple quadrupole) with electrospray ionization (ESI) provides ppm-level sensitivity for detecting side products (e.g., lists EP-grade impurities). Coupling with charged aerosol detection (CAD) ensures quantification of non-UV-active impurities. For chiral purity, use chiral HPLC columns (e.g., ’s diastereomer separation protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.